

m-Xylene: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***m-Xylene***
Cat. No.: **B7800700**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylene, systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of three structural isomers of dimethylbenzene, the others being o-xylene and p-xylene.[1][2] As a colorless, flammable liquid with a characteristic sweet, aromatic odor, **m-xylene** is a significant component of commercial xylene mixtures, which are of great industrial value.[1][3] This technical guide provides a comprehensive overview of **m-xylene**, focusing on its physicochemical properties, chemical behavior, industrial significance, and biological interactions, tailored for professionals in research, science, and drug development.

Physicochemical Properties

m-Xylene is a non-polar organic solvent with very low miscibility in water.[4][5] It is, however, miscible with many organic solvents, including alcohol and ether.[3][4] The physical and chemical characteristics of **m-xylene** are crucial for its various applications and are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C8H10	[6]
Molecular Weight	106.16 g/mol	[7]
Appearance	Colorless liquid	[4][7]
Odor	Aromatic, sweet	[8]
Density	0.868 g/mL at 25 °C	[4]
Melting Point	-48 °C (-54 °F; 225 K)	[7]
Boiling Point	139 °C (282 °F; 412 K)	[7]
Solubility in Water	161 mg/L at 25 °C	[9][10]
Vapor Pressure	8.29 mmHg at 25 °C	[9][11]
Flash Point	27 °C (80.6 °F) - closed cup	[4]
Refractive Index	1.497 at 20 °C	[7]
CAS Number	108-38-3	[6]

Chemical Reactions and Industrial Production

m-Xylene's chemical reactivity is centered around its benzene ring and the two methyl groups. These structural features allow it to participate in a variety of chemical transformations that are fundamental to its industrial utility.

Key Chemical Reactions

The primary industrial chemical reaction involving **m-xylene** is its catalytic oxidation to produce isophthalic acid.[4][7] This process is a cornerstone for the production of certain polymers. The methyl groups on the benzene ring provide reactive sites that are targeted in various organic synthesis pathways, enabling the construction of more complex molecules essential for pharmaceutical intermediates and other fine chemicals.[4]

Industrial Production and Applications

Xylenes are naturally present in petroleum, constituting about 1% by weight.^[7] The industrial production of xylenes involves the methylation of toluene and benzene.^[1] Commercial xylene is typically a mixture of the three isomers (o-, m-, and p-xylene) and ethylbenzene, with **m-xylene** often being the predominant isomer.^{[1][3]}

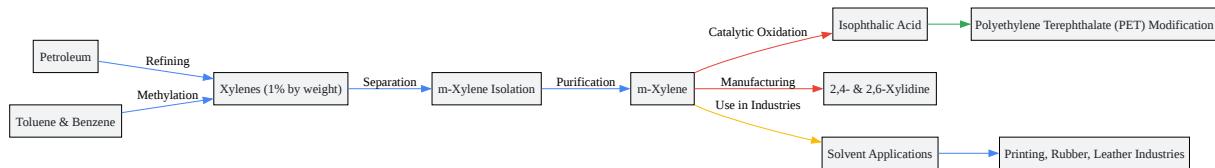
The separation of **m-xylene** from its isomers can be challenging due to their similar boiling points.^[10] One method for isolating **m-xylene** involves partial sulfonation, as it is more reactive to sulfonation than its isomers. After sulfonation, the unsulfonated oils are removed, and the sulfonated product is steam distilled to yield **m-xylene**.^[7]

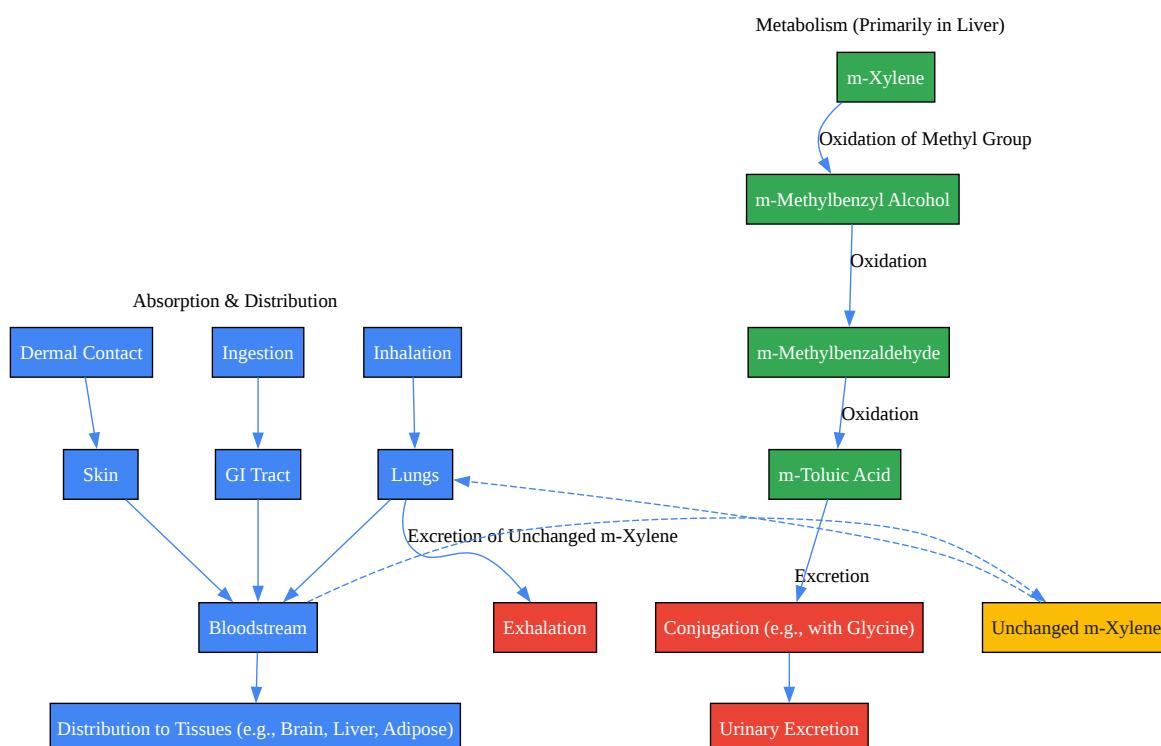
The major application of **m-xylene** is in the production of isophthalic acid, which serves as a copolymerizing monomer to modify the properties of polyethylene terephthalate (PET).^[7] It is also a raw material for the manufacturing of 2,4- and 2,6-xylidine and other smaller-volume chemicals.^[7] Additionally, **m-xylene** is utilized as a solvent in the printing, rubber, and leather industries and is a common component of inks, rubbers, and adhesives.^[1] In laboratory settings, it can be used as a cleaning agent for steel and silicon wafers.^[1]

Experimental Protocols

Determination of m-Xylene Solubility in Water

A common method for determining the solubility of a sparingly soluble organic compound like **m-xylene** in water is the synthetic method.


Methodology:


- Sample Preparation: A known volume of purified water (e.g., 50-100 mL) is placed in a sealed glass tube. The tube is then frozen.
- Analyte Addition: A precise amount of **m-xylene** is added to the frozen water using a micropipette.
- Equilibration: The sealed tube is subjected to a controlled temperature environment and allowed to equilibrate. This may involve an initial period at a higher temperature (e.g., 70°C for 6 hours) followed by a longer period at the target temperature (e.g., 20°C for 72 hours) to ensure saturation.

- Visual Observation: The solubility is determined by visual observation of the disappearance of the separate organic phase as the mixture is incrementally heated or as small, known amounts of the solute are added until a saturated solution is formed. The mean value from multiple determinations is taken as the solubility.

This protocol is based on the description of the synthetic method of Fuhner as cited in the IUPAC-NIST Solubilities Database.[\[12\]](#)

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. Xylene - Sciencemadness Wiki [scinemadness.org]
- 3. m-Xylene | 108-38-3 [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. scbt.com [scbt.com]
- 7. m-Xylene - Wikipedia [en.wikipedia.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. parchem.com [parchem.com]
- 10. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- To cite this document: BenchChem. [m-Xylene: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7800700#m-xylene-chemical-formula-c8h10\]](https://www.benchchem.com/product/b7800700#m-xylene-chemical-formula-c8h10)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com